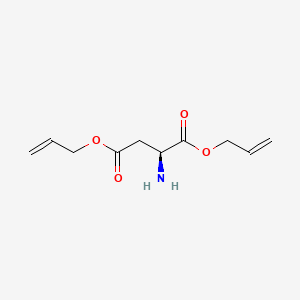

l-Aspartic acid diallyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h3-4,8H,1-2,5-7,11H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVIFPLPIPVVHM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@@H](C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Allylic Esters in Advanced Organic Synthesis

Allylic esters are a crucial class of functional groups in modern organic synthesis, primarily due to their unique reactivity as protecting groups. google.com The allyl group can be used to protect carboxylic acids, alcohols, and amines during complex multi-step syntheses. google.comorganic-chemistry.org

A key advantage of allylic esters is their stability under a wide range of conditions, including those used for the removal of other common protecting groups like Fmoc and Boc, making them "orthogonal". google.com This orthogonality allows for selective deprotection, a critical requirement in the synthesis of complex molecules such as peptides. google.comgoogle.com

The removal of the allyl group is typically achieved under very mild and specific conditions, most commonly through palladium-catalyzed reactions, often referred to as Tsuji-Trost-type reactions. scirp.org These reactions utilize a palladium(0) catalyst and a nucleophilic "allyl scavenger" to cleave the ester without affecting other sensitive parts of the molecule. nih.govacs.orgnih.gov This mild cleavage prevents the formation of highly reactive intermediates like carbonium ions, which can lead to unwanted side reactions. google.com The small size of the allyl group also minimizes steric hindrance during synthetic steps. google.com

Role of L Aspartic Acid As a Chiral Scaffold in Chemical Research

l-Aspartic acid is a proteinogenic amino acid, meaning it is a fundamental component of proteins in nature. wikipedia.org As it is produced biologically, it exists as a single enantiomer (the L-form). This makes it a readily available and inexpensive member of the "chiral pool," which consists of naturally occurring, enantiomerically pure compounds that chemists use as starting materials for asymmetric synthesis. rsc.orgfau.de

Using l-aspartic acid as a chiral building block allows chemists to introduce a defined stereocenter into a target molecule from the very beginning of a synthetic sequence. mdpi.comresearchgate.net This strategy is often more efficient than creating the desired chirality through more complex asymmetric reactions later in the synthesis. The two carboxylic acid groups and the amine group on l-aspartic acid provide multiple points for chemical modification, enabling the construction of a diverse range of complex and optically active molecules, including non-canonical amino acids and pharmaceuticals. rsc.orgrsc.orgresearchgate.net Its derivatives are key intermediates for products ranging from artificial sweeteners like Aspartame to various bioactive compounds. rsc.orgunits.it

Overview of L Aspartic Acid Diallyl Ester S Utility in Polymer Chemistry and Material Science

Esterification Routes from l-Aspartic Acid

The direct esterification of l-aspartic acid is a primary method for producing its diallyl ester. This process typically involves reacting l-aspartic acid with an excess of allyl alcohol in the presence of an acid catalyst. pearson.commasterorganicchemistry.com A notable method utilizes chlorotrimethylsilane (B32843) (TMSCl) as a catalyst precursor, which facilitates the selective esterification of the ω-carboxylic acid group of aspartic acid. tandfonline.comresearchgate.net This approach is advantageous due to its selectivity and the straightforward removal of byproducts. researchgate.net While excess TMSCl is often required for the reaction to go to completion, the resulting alkyl TMS ether can be easily removed through azeotropic evaporation with the alcohol. researchgate.net

Fischer esterification, a classic method, involves the reaction of the carboxylic acid with an alcohol under acidic conditions. pearson.com The equilibrium of this reaction can be shifted towards the formation of the ester by using a large excess of the alcohol. masterorganicchemistry.com For instance, studies have shown that increasing the molar ratio of alcohol to carboxylic acid significantly improves the yield of the resulting ester. masterorganicchemistry.com

Stereoselective Synthesis of Alpha-Allyl Amino Esters

The stereoselective synthesis of α-allyl amino esters is a critical area of research, as these compounds are valuable chiral building blocks. Methodologies in this field often rely on advanced catalytic systems to control the stereochemistry of the newly formed carbon-carbon bond.

Catalytic Systems for Enantioselective Allylation

Palladium-Catalyzed Allylation: Palladium-based catalysts are widely used for the α-allylation of amino acid esters. nih.gov These reactions often involve the formation of a π-allyl palladium intermediate. researchgate.netbohrium.com Synergistic catalytic systems, combining palladium with other catalysts like a chiral aldehyde or a primary amine and a chiral phosphoric acid, have been developed to enhance catalytic activity and stereoselectivity. researchgate.net These systems can effectively activate N-unprotected amino acid esters for asymmetric α-allylation with allyl acetates or alkynes, yielding optically active α,α-disubstituted α-amino acids. researchgate.net Tandem catalysis, using both palladium and an isothiourea catalyst, has also been employed for the enantioselective synthesis of α-amino acid derivatives. nih.gov

Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts have been successfully used in the enantioselective and diastereoselective synthesis of α-allyl amino esters. nih.govacs.org This method involves the nucleophilic allylation of α-chloro glycinates with allylsilane or allylstannane nucleophiles. nih.govacs.org The squaramide catalyst is believed to function through anion-abstraction, facilitating the formation of the C-C bond with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov

Nucleophilic Allylation Strategies

Nucleophilic allylation offers a powerful approach to constructing α-allyl amino esters, particularly for creating β-branched derivatives. nih.gov This strategy often involves the use of α-halo amino esters as precursors, which act as α-imino ester equivalents. nih.gov The reaction proceeds via the addition of an allyl nucleophile, such as an allylsilane or allylstannane, to the electrophilic carbon of the amino ester derivative. nih.gov The stereochemical outcome of this reaction can be controlled by using chiral catalysts, as seen in the hydrogen-bond-donor-catalyzed systems. nih.gov

Functional Group Transformation for Ester Formation

The formation of esters from other functional groups is a versatile strategy in organic synthesis. For instance, carboxylic acids can be converted to esters through various methods, including the use of acid chlorides or anhydrides reacting with alcohols. libretexts.org Another approach involves the deprotonation of a carboxylic acid to form a carboxylate, which can then undergo an SN2 reaction with a primary alkyl halide to yield the ester. libretexts.org

One-Pot Tandem Reduction-Olefination Protocols from N-Protected Alpha-Amino Esters

A one-pot tandem reduction-olefination process provides an efficient route to enantiomerically pure allylic amines from N-protected α-amino esters. beilstein-journals.orgresearchgate.net This method involves the reduction of the ester to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an in situ olefination reaction with an organophosphorus reagent (e.g., a Wittig or Horner-Wadsworth-Emmons reagent). beilstein-journals.orgresearchgate.net This approach avoids the isolation of the often-unstable intermediate aldehyde. beilstein-journals.org The stereoselectivity of the olefination step can be influenced by the choice of the organophosphorus reagent. researchgate.net

| Reagent | Product | Yield (%) | E/Z Ratio |

| Benzyltriphenylphosphonium bromide/KN(TMS)2 | 2b | 85 | 55:45 |

| (4-Nitrobenzyl)triphenylphosphonium bromide/KN(TMS)2 | 2c | 80 | 10:90 |

| Triethyl phosphonoacetate/NaH | 2d | 95 | 95:5 |

| Diethyl (cyanomethyl)phosphonate/NaH | 2e | 90 | >98:2 |

| Data sourced from a study on one-pot tandem reduction-olefination of N-protected α-amino esters. researchgate.net |

Reactivity of Allyl Ester Moieties

The two allyl ester groups in this compound are primarily utilized as carboxylic acid protecting groups. Allyl esters are advantageous because they are stable under a variety of reaction conditions, including the acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., piperidine) environments commonly used in solid-phase peptide synthesis (SPPS). peptide.com However, they can be selectively removed under mild conditions, most notably through palladium-catalyzed reactions. peptide.comthieme-connect.de

This selective deprotection is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger. thieme-connect.de The scavenger's role is to trap the allyl group from the intermediate π-allyl-palladium complex, driving the reaction to completion. A variety of scavengers can be employed, allowing for optimization depending on the substrate and other functional groups present. organic-chemistry.org

Beyond palladium, other transition metals have been explored for allyl ester cleavage. Ruthenium complexes, for instance, offer an efficient deprotection method that proceeds without the need for an external nucleophile, providing the carboxylic acid in high yield. researchgate.net Other methods using reagents like dimethylsulfoxide-sodium iodide have also been developed, though they may require harsher conditions and have limitations, for example, being ineffective for allyl derivatives of amino acids in some cases. tandfonline.com

Enzymatic methods offer a high degree of selectivity. Specific enzymes can hydrolyze one ester group preferentially over the other. thieme-connect.de For instance, α-chymotrypsin can selectively cleave the α-ester group in certain N-acetylated aspartic acid diesters. thieme-connect.de This enzymatic differentiation is highly dependent on the structure of the ester's alcohol moiety. thieme-connect.de

| Catalyst/Reagent | Scavenger/Co-reagent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Morpholine or Pyrrolidine | Mild, neutral conditions | Commonly used in peptide chemistry. | thieme-connect.de |

| Pd(0) catalyst | Barbituric acid derivatives | Room temperature, protic polar solvents (e.g., MeOH) | Allows for selective cleavage of different allyl-type ethers based on temperature. | organic-chemistry.org |

| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS) / ZnCl₂ | Mild conditions | Effective for deprotection of allyl ethers, amines, and esters. | organic-chemistry.org |

| (P(C₆H₅)₃)CpRu(+) | None required | High substrate/catalyst ratio | Efficient and operationally simple. | researchgate.net |

| DMSO/NaI | None | Elevated temperatures (e.g., 130°C) | Reported to be ineffective for allyl derivatives of amino acids. | tandfonline.com |

Modifications at the Amino Group of Aspartic Acid Esters

The primary amino group of this compound is a key site for functionalization, allowing for the introduction of a wide array of substituents through N-acylation and N-alkylation reactions. These modifications are fundamental to its use in constructing larger molecules like peptides and peptidomimetics.

N-Acylation is the process of attaching an acyl group to the nitrogen atom. This is commonly achieved by reacting the amino ester with an acyl chloride or anhydride, often in the presence of a base to neutralize the resulting acid. In the context of peptide synthesis, the amino group is sequentially acylated with other N-protected amino acids. nih.gov Specific enzymes, known as aminoacylases, can also catalyze the N-acylation of amino acids in aqueous media, offering a green alternative to chemical methods. nih.gov The synthesis of N-acetyl-L-aspartic acid, for example, is mediated by the enzyme L-aspartate N-acetyltransferase using acetyl-CoA as the acyl donor. nih.gov

N-Alkylation involves the introduction of an alkyl group onto the amino group. This can be achieved through reactions with alkyl halides. For instance, N-substituted aspartic acid esters can be prepared by the reaction of primary amines with dialkyl maleates, which isomerize to fumarates followed by amine addition. google.com In modern synthetic chemistry, catalytic methods are often preferred. Tandem N-alkylation/π-allylation of related α-iminoesters has been used to generate complex α-allyl-α-aryl α-amino acids. acs.org

For applications in stepwise synthesis, particularly SPPS, the amino group is typically protected. Common protecting groups include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. These are installed to prevent undesired side reactions of the amine during subsequent synthetic steps. peptide.com

| Reaction Type | Reagent(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl amino acid esters | Formation of amide bonds, peptide synthesis. | nih.gov |

| Enzymatic N-Acylation | Fatty acid, Aminoacylase | N-acyl amino acid esters | Green chemistry, selective acylation. | nih.gov |

| N-Alkylation | Alkyl halides | N-alkyl amino acid esters | Synthesis of peptidomimetics and substituted amino acids. | google.com |

| N-Protection (Fmoc) | Fmoc-Cl or Fmoc-OSu | N-Fmoc-L-aspartic acid diallyl ester | Essential for Fmoc-based solid-phase peptide synthesis. | peptide.com |

| N-Protection (Boc) | Boc-anhydride | N-Boc-L-aspartic acid diallyl ester | Used in Boc-based solid-phase peptide synthesis. | nih.gov |

Functionalization of the Alpha-Carbon via Dianionic Intermediates

A powerful strategy for creating substituted α-amino acids involves the functionalization of the α-carbon of N-protected aspartic acid esters. This is achieved by generating a dianionic intermediate, which then acts as a potent nucleophile. sit.edu.cnrsc.org

The process begins with an N-protected L-aspartic acid diester, typically with a benzyloxycarbonyl (Cbz) or similar protecting group. The presence of the N-protecting group is crucial as it increases the acidity of the N-H proton. Treatment with two or more equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) results in the deprotonation of both the nitrogen and the α-carbon, forming a dianion, specifically a lithium ester enolate. rsc.org

This dianionic species can then be reacted with a variety of electrophiles, such as alkyl halides, to introduce a new substituent at the α-carbon. sit.edu.cnrsc.org This reaction is a direct route to novel β-substituted-α-amino acids. A key feature of this methodology is the potential for high stereocontrol. The stereochemical outcome (i.e., the diastereoselectivity) of the alkylation is influenced by several factors, including the nature of the N-protecting group, the ester groups, the electrophile, and the reaction conditions. rsc.org For instance, the reaction can exhibit high anti-selectivity, although this can be reversed by increasing the steric bulk of the α-ester group, demonstrating the tunability of the stereochemical output. rsc.org This stereocontrolled functionalization is invaluable for preparing chiral amino acid derivatives and peptidomimetic precursors. rsc.org

Incorporation into Complex Molecular Architectures

The true utility of this compound and its derivatives lies in their application as building blocks for the synthesis of complex, high-value molecules.

In peptide and protein chemistry , L-aspartic acid derivatives where the side-chain carboxylic acid is protected as an allyl ester are widely used. peptide.comnih.gov This strategy prevents the side chain from participating in unwanted reactions during peptide chain elongation in SPPS. The high incidence of aspartic acid in certain protein domains, such as the low-density lipoprotein receptor (LDLR) modules, can lead to significant synthetic challenges like aspartimide formation. nih.gov Using side-chain protecting groups like allyl esters can mitigate these side reactions. Once the peptide is fully assembled, the allyl group can be selectively removed to unmask the free carboxylic acid, which can then be used for further modifications like side-chain cyclization. peptide.com

L-Aspartic acid derivatives also serve as chiral precursors for the synthesis of natural products and alkaloids . For example, the synthesis of piperidine (B6355638) alkaloids such as (+)-α-conhydrine and (-)-β-conhydrine has been achieved starting from L-aspartic acid. researchgate.net These syntheses involve multiple steps, including the manipulation of the carboxyl and amino groups to construct the characteristic heterocyclic core of the target molecule. researchgate.net

Furthermore, the presence of two terminal double bonds in the diallyl ester opens up possibilities for polymer chemistry . Monomers like this compound can potentially undergo acyclic diene metathesis (ADMET) polymerization. ntu.edu.sgresearchgate.net While diallyl esters can sometimes present challenges in ADMET due to chelation of the ester carbonyl to the metal catalyst, successful polymerizations of related monomers have been reported, suggesting a pathway to novel, biodegradable polymers derived from amino acids. ntu.edu.sgresearchgate.net These materials are of interest for biomedical applications due to their potential biocompatibility and degradability.

Polymerization Science of L Aspartic Acid Diallyl Ester and Its Derivatives

Radical Polymerization Mechanisms

Radical polymerization of diallyl monomers like l-Aspartic acid diallyl ester proceeds via a cyclolinear mechanism. In this process, the propagating radical adds to one of the allyl groups of a monomer molecule, and the resulting radical then undergoes an intramolecular cyclization reaction to form a five- or six-membered ring. This cyclic radical then propagates by adding to another monomer molecule, leading to a linear polymer chain containing cyclic repeating units.

A key structural analogue, N,N-diallylglutamic acid hydrochloride, demonstrates this process. When polymerized using an initiator like ammonium persulfate, it undergoes cyclopolymerization to yield a linear polymer embedded with pyrrolidine rings, preserving the amino acid's functionalities. tandfonline.com

Challenges in Diallyl Monomer Polymerization, Including Degradative Chain Transfer

A significant challenge in the polymerization of allyl and diallyl monomers is degradative chain transfer . This process severely limits the achievable molecular weight of the resulting polymer. It occurs when a propagating radical abstracts an allylic hydrogen atom from a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allyl radical. This new radical is generally not reactive enough to initiate a new polymer chain effectively, thus hindering the formation of long polymer chains and typically resulting in low-molecular-weight oligomers. nih.gov

This phenomenon is a primary obstacle for all allyl compounds, including diallyl esters. The efficiency of degradative chain transfer relative to propagation determines the final degree of polymerization. For many allyl monomers, this transfer reaction is so efficient that obtaining high polymers via standard radical polymerization is exceptionally difficult.

Methodologies for Attaining High Molecular Weight Polymers

Despite the challenge of degradative chain transfer, several strategies have been developed to achieve high molecular weight polymers from diallyl monomers.

Cyclopolymerization: As mentioned, the cyclolinear mechanism is crucial. By favoring intramolecular cyclization over intermolecular propagation, the tendency for chain transfer can be managed. For diallyl monomers, this mechanism naturally leads to the formation of linear polymers containing cyclic units in the backbone. tandfonline.com

Monomer Design and Reaction Conditions: The structure of the monomer itself can influence the polymerization behavior. For instance, the polymerization of N,N-diallylamino derivatives of amino acids has been shown to yield water-soluble polymers with reasonably high viscosity, indicating successful polymer formation. researchgate.net The choice of initiator and solvent can also play a role. For example, the radical polymerization of N-allyl-N-(β-chloro)allylethanic acid in aqueous solutions with ammonium persulfate initiator has been shown to produce polymers. cyberleninka.ru

A prime example of successful polymerization is demonstrated by the diallyl derivative of glutamic acid, as detailed in the table below.

Table 1: Radical Polymerization Conditions for N,N-Diallylglutamic Acid Hydrochloride Data derived from a study on a structural analogue to this compound. tandfonline.com

| Parameter | Value / Description |

| Monomer | N,N-Diallylglutamic Acid Hydrochloride |

| Initiator | Ammonium Persulfate |

| Mechanism | Cyclopolymerization |

| Resulting Structure | Linear polymer with pyrrolidine rings |

| Key Feature | Integrity of all three amino acid functionalities is retained |

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques offer precise control over molecular weight, polydispersity, and polymer architecture. While specific applications of these techniques to this compound are not documented, their principles suggest potential pathways for overcoming the challenges of conventional radical polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex. This process keeps the concentration of active radicals low, which suppresses termination reactions. However, the application of ATRP to allyl monomers is challenging due to the same degradative chain transfer reactions that plague conventional radical polymerization. The abstraction of an allylic hydrogen can still occur, disrupting the controlled nature of the process. Successful ATRP of allyl monomers often requires careful selection of catalysts, ligands, and reaction conditions to favor propagation over chain transfer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that can be applied to a wide range of monomers. mdpi.com It achieves control through the use of a RAFT agent, typically a thiocarbonylthio compound. A growing polymer chain adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, which can initiate a new chain. This process allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. mdpi.com

While the direct RAFT polymerization of diallyl monomers is not common, RAFT has been successfully used to synthesize polymers containing amino acid moieties from other monomer types, such as methacrylates. rsc.org Furthermore, RAFT has been employed to create allyl-functionalized polymers by using functional RAFT agents or monomers, which can then be used for subsequent modifications. researchgate.net The challenge in applying RAFT directly to diallyl monomers remains the competition from degradative chain transfer.

Table 2: Conceptual Application of CRP Techniques to this compound

| Technique | Potential Advantages | Expected Challenges |

| ATRP | Control over molecular weight and architecture. | Competitive degradative chain transfer; potential for catalyst poisoning by monomer functionalities. |

| RAFT | High tolerance to functional groups; broad monomer scope. | Degradative chain transfer can disrupt the RAFT equilibrium; selection of a suitable RAFT agent is critical. |

| Photoinduced | Spatiotemporal control; mild reaction conditions. | Alternative reaction pathways (e.g., radical-mediated cyclization) may dominate over desired linear propagation. acs.org |

Photoinduced Living Polymerization

Photoinduced polymerization techniques use light to initiate and control the polymerization process, offering excellent spatial and temporal control under mild conditions. However, for some allyl monomers, particularly allyl ethers, studies suggest that the polymerization mechanism under photoinitiation may not follow the traditional free-radical addition (FRA) pathway. Instead, a radical-mediated cyclization (RMC) mechanism has been proposed. acs.org This process begins with a hydrogen atom transfer (HAT) from the allyl monomer, followed by cyclization and further HAT steps. nih.govacs.org This alternative mechanism corrects the misconception that all allyl polymerizations proceed via FRA and highlights that degradative chain transfer models may not be suitable for all such systems. acs.org This finding implies that applying photoinduced methods to this compound would require careful mechanistic investigation to understand the dominant reaction pathway.

Research on the polymerization of l-aspartic acid and its derivatives is extensive; however, these studies focus on other esters (such as dimethyl and diethyl esters) or the parent amino acid itself. Similarly, while the polymerization of various allyl-containing monomers is a known field of study, the specific behavior of this compound in polymerization reactions has not been documented in the available scientific literature.

Therefore, in strict adherence to the instructions to focus solely on "this compound" and to provide scientifically accurate content, the article cannot be written. Any attempt to do so would involve extrapolation from related but chemically distinct compounds, which would amount to speculation and fall outside the scope of the user's request.

Advanced Analytical Characterization of L Aspartic Acid Diallyl Ester and Derived Polymeric Structures

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of l-aspartic acid diallyl ester and its polymers. These methods provide detailed information on the chemical environment of atoms, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons of the aspartic acid backbone and the diallyl ester groups. Protons on the allyl groups would appear in the vinyl region (typically 5-6 ppm) and as multiplets for the -CH₂- group adjacent to the oxygen. The α-CH and β-CH₂ protons of the aspartic acid residue would be observed in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbons of the ester groups (around 170 ppm), the sp² carbons of the allyl double bonds (typically between 115 and 135 ppm), and the sp³ carbons of the aspartic acid backbone. The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for unambiguous assignment. In the case of poly(lactic-co-glycolic acid) (PLGA) derivatives with amino acids, characteristic carbonyl carbons are observed around 170 ppm, which supports the structural accuracy of such polymers. For L-aspartic acid derivatives, the CH proton can be confirmed at 4.41-4.31 ppm and the CH2 protons at 3.77-3.73 ppm in the ¹H NMR spectrum.

Below are tables with anticipated chemical shifts for this compound based on known values for similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | 1.5 - 2.5 | Broad Singlet |

| α-CH | 3.8 - 4.0 | Triplet |

| β-CH₂ | 2.8 - 3.0 | Doublet of Doublets |

| O-CH₂ (allyl) | 4.5 - 4.7 | Doublet |

| CH= (allyl) | 5.8 - 6.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (α-ester) | 171 - 173 |

| C=O (β-ester) | 170 - 172 |

| α-CH | 50 - 52 |

| β-CH₂ | 36 - 38 |

| O-CH₂ (allyl) | 65 - 67 |

| CH= (allyl) | 131 - 133 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of chemical bonds.

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amine group, the C=O bonds of the ester groups, and the C=C bonds of the allyl groups. The presence of a pronounced carbonyl absorption peak near 1700 cm⁻¹ is indicative of ester and/or amide C=O stretches. For comparison, the FTIR spectrum of L-aspartic acid shows a β-COOH stretching vibration at 1688 cm⁻¹. In esterified derivatives, shifts in these characteristic bands provide clear evidence of successful synthesis.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3300 - 3500 |

| Alkene | C=C Stretch (allyl) | 1640 - 1680 |

| Ester | C=O Stretch | 1730 - 1750 |

| Ester | C-O Stretch | 1150 - 1250 |

Mass Spectrometry (MS, LC-MS/MS for Compound and Oligomer Analysis)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating and identifying the monomer, as well as analyzing oligomeric structures derived from it.

In a typical mass spectrum of this compound, a molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, such as the loss of allyl groups or cleavage of the ester bonds. LC-MS/MS methods have been developed for the sensitive quantification of amino acids and their derivatives in various matrices. Such methods are crucial for studying the stability and reactions of these compounds. For instance, LC/MS can be used for the unambiguous assignment of aspartyl and isoaspartyl products in proteins.

Table 4: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| [M+H]⁺ Ion | m/z 214.10 |

| [M+Na]⁺ Ion | m/z 236.08 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound and for determining the molecular weight distribution of its polymeric forms.

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is employed for the separation, purification, and quantification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach for analyzing such moderately polar compounds. The retention time of the compound is a key parameter for its identification and quantification. A linear relationship between concentration and absorbance can be established for quantification purposes using HPLC-ESI-MS.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers derived from this compound. In GPC, polymer molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. This technique provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The molecular weight of copolymers of L-aspartic acid and L-glutamic acid has been determined by GPC to be around 13,000 g/mol . Similarly, GPC analysis has been used to show that PLGA-amino acid derivative structures are low molecular weight polymers, in the range of approximately 5000-6000 Da.

Table 5: Representative GPC Data for a Poly(this compound) Sample

| Parameter | Description | Typical Value |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 8,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 12,000 |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry for Polymer Thermal Transitions)

Research on various polyesters and polyamides based on l-aspartic acid has demonstrated that their thermal properties can be tailored. For instance, the glass transition temperature and the degree of crystallinity in l-aspartic acid-based polyesters have been shown to vary significantly with changes in the amide functionality within the polymer pendants. iiserpune.ac.iniiserpune.ac.in

In one study, polyaspartamides with different dialkylaminoalkyl and alkyl side groups were synthesized, and their thermal properties were investigated. The glass transition temperatures (T_g) of these polymers were found to be around room temperature, approximately 25 °C, and they exhibited good thermal stability. mtak.hu This tunability of T_g is critical for applications like polymer films. mtak.hu

Another study focused on derivatives of Poly(lactic-co-glycolic acid) (PLGA) with l-aspartic acid (PLGA-A). DSC analysis of these structures revealed typical endothermic peaks. The onset of melting for PLGA-A was observed at 265.49°C, which differed from the parent PLGA and its l-glutamic acid derivative, indicating that the conjugation with l-aspartic acid influences the thermal behavior. dergipark.org.tr

The thermal properties of these polymers are summarized in the interactive data table below.

Morphological Characterization of Polymer Architectures (e.g., Electron Microscopy for Nano-assemblies)

The ability of l-aspartic acid-derived polymers to self-assemble into well-defined nano-architectures is a key feature for their application in fields like drug delivery. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (FE-SEM), along with other methods like Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM), are instrumental in characterizing the morphology, size, and shape of these nano-assemblies.

For example, amphiphilic copolymers derived from poly(aspartic acid) have been shown to form stable nanoparticles in aqueous media. researchgate.netresearchgate.net The physicochemical properties of these nanoparticles have been characterized using techniques like DLS and TEM. researchgate.netresearchgate.net

In a study on l-aspartic acid-based amphiphilic polyesters, cationic copolymers were found to self-assemble in water to form nanoparticles with a size of approximately 210 ± 5 nm. iiserpune.ac.iniiserpune.ac.in These nanoparticles demonstrated the capability to encapsulate fluorescent markers and anticancer drugs. iiserpune.ac.iniiserpune.ac.in The size and shape of similar polyester nanoparticles were also confirmed using AFM and High-Resolution TEM (HR-TEM). nih.gov

Another research effort developed poly(L-aspartic acid) nanogels with a diameter of about 125 nm. These nanogels exhibited pH-responsive behavior, swelling to approximately 375 nm in diameter under acidic conditions mimicking the lysosomal environment. nih.gov

The morphological characteristics of various l-aspartic acid-derived polymeric structures are detailed in the interactive data table below.

Computational and Theoretical Investigations

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate reaction pathways of l-Aspartic acid diallyl ester polymerization. nih.govmdpi.com These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates to clarify the mechanism of cyclopolymerization, a characteristic reaction of diallyl monomers. nih.govresearchgate.netresearchgate.net

The process typically involves the radical-initiated addition to one of the allyl groups, followed by an intramolecular cyclization to form a five- or six-membered ring structure within the polymer backbone. nih.gove3s-conferences.org DFT calculations allow for the determination of activation energies for these competing pathways. nih.govnih.gov For instance, modeling can predict the regioselectivity of the cyclization step, such as the preference for the kinetically favored 5-exo-trig cyclization to form a pyrrolidine-based ring over the 6-endo-trig cyclization leading to a piperidine (B6355638) ring. nih.gov

Furthermore, DFT-based reactivity indices, such as Fukui functions and dual descriptors, can be applied to understand the electronic and steric effects that govern the reaction's selectivity. nih.gov These theoretical models have confirmed that stereoelectronic effects play a crucial role in determining the experimental outcomes of diallyl monomer polymerization. nih.gov By calculating the Gibbs free energies, enthalpies, and entropies of reaction, researchers can predict the thermodynamic feasibility of different polymerization routes. nih.gov

Table 1: Illustrative Energetic Data from Quantum Chemical Modeling of Diallyl Monomer Cyclopolymerization The following data represents typical values derived from DFT calculations on analogous diallyl systems and serves to illustrate the insights gained from such models.

| Parameter | Calculated Value (kcal/mol) | Significance |

| Activation Energy (5-exo cyclization) | 8 - 12 | Energy barrier to form the 5-membered ring. |

| Activation Energy (6-endo cyclization) | 10 - 15 | Energy barrier to form the 6-membered ring. |

| Reaction Enthalpy (Polymerization) | -20 to -25 | Indicates the exothermic nature of the polymerization. |

| Energy Difference (5- vs. 6-membered ring) | 2 - 4 | Thermodynamic preference between the cyclic structures. |

Molecular Dynamics Simulations of Polymer Conformation and Interactions

Molecular dynamics (MD) simulations are a computational microscopy technique used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com For polymers derived from this compound, MD simulations provide critical insights into the polymer's conformational dynamics, morphology, and interactions with its environment. mdpi.comnih.govresearchgate.net

These simulations can predict how poly(this compound) chains fold and arrange themselves in different solvents or in the solid state. researchgate.net Key structural parameters, such as the radius of gyration (Rg), end-to-end distance, and radial distribution functions, can be calculated to characterize the polymer's size, shape, and packing. researchgate.net This information is vital for understanding macroscopic properties like viscosity, solubility, and mechanical strength. mdpi.com

MD simulations are also employed to investigate the interactions between the polymer and other molecules, which is relevant for applications in biomaterials or drug delivery. nih.govnih.gov For example, simulations can model how the polymer interacts with cell membranes or encapsulates small molecule drugs. nih.govnih.gov Both all-atom and coarse-grained MD models can be used, with the latter allowing for the simulation of larger systems over longer timescales to study processes like polymer self-assembly and phase behavior. mdpi.comnih.gov

Table 2: Typical Parameters Obtained from Molecular Dynamics Simulations of Polymers in Solution This table contains representative data for polymers with functionalities similar to poly(this compound) to demonstrate the outputs of MD simulations.

| Simulation Parameter | Typical Value / Range | Information Provided |

| Radius of Gyration (Rg) | 1 - 10 nm | Describes the overall compactness of the polymer coil. |

| End-to-End Distance | 2 - 20 nm | Measures the span of a single polymer chain. |

| Solvent Accessible Surface Area (SASA) | 100 - 500 nm² | Quantifies the polymer surface exposed to the solvent. |

| Number of Intramolecular H-bonds | Varies | Indicates the extent of internal secondary structure. |

Prediction of Polymerization Kinetics and Selectivity

A crucial aspect for diallyl monomers is the competition between intermolecular propagation (leading to linear chains) and intramolecular cyclization. Kinetic models can predict the degree of cyclization as a function of reaction conditions, such as monomer concentration. e3s-conferences.orgresearchgate.net Generally, at lower monomer concentrations, the rate of the unimolecular cyclization reaction is favored over the bimolecular propagation step, leading to a higher content of cyclic units in the polymer backbone. e3s-conferences.org

These models can also predict how factors like initiator concentration and temperature will affect the polymerization rate and the final molecular weight distribution of the polymer. cmu.edursc.org For instance, an improved kinetic model for the photopolymerization of multifunctional monomers accounts for radical trapping, where radicals become immobilized within the growing polymer network, affecting both propagation and termination rates. cmu.edu By simulating these complex dynamics, researchers can optimize experimental conditions to synthesize polymers with desired properties, such as high molecular weight and a specific degree of cyclization, which is often challenging to achieve with allyl monomers due to degradative chain transfer. researchgate.nete3s-conferences.org

Table 3: Predicted Influence of Reaction Conditions on Polymerization Kinetics This table summarizes general trends predicted by kinetic models for the radical cyclopolymerization of diallyl monomers.

| Kinetic Parameter | Effect of Increasing Monomer Concentration | Effect of Increasing Initiator Concentration | Effect of Increasing Temperature |

| Rate of Polymerization | Increase | Increase | Increase |

| Final Molecular Weight | Increase | Decrease | Decrease (often) |

| Degree of Cyclization | Decrease | Minor Effect | Decrease |

| Rate of Chain Transfer | Increase | No Direct Effect | Increase |

Biodegradation Pathways of L Aspartic Acid Based Polymers

Mechanisms of Hydrolytic Degradation

Hydrolytic degradation is a primary pathway for the breakdown of L-Aspartic acid-based polymers. This process involves the cleavage of the polymer backbone through the action of water, leading to a reduction in molecular weight. Copolymers derived from aspartic acid and various diols undergo slow hydrolytic degradation in aqueous solutions at ambient temperatures. nih.gov This degradation can be monitored by measuring the decrease in the reduced viscosity and the increase in the specific conductance of their aqueous solutions. nih.gov

The susceptibility of these polymers to hydrolysis is inherent to the presence of ester and amide linkages in their structure, which are susceptible to cleavage by water molecules. For polyaspartamide polymers, uncatalyzed degradation occurs under physiological conditions (pH 7.4). nih.gov The degradation rate, however, is sensitive to the structure of the pendant groups attached to the polymer backbone. nih.gov For instance, the presence of positive charges on the pendant group can influence the rate of degradation. researchgate.net

The hydrolytic degradation of poly(L-lactic acid) (PLLA) can be significantly accelerated by blending it with oligomeric poly(aspartic acid-co-lactide) (PALs) in a phosphate (B84403) buffer solution. researchgate.net The rate of degradation is influenced by the miscibility of the two polymers; higher miscibility leads to a larger contact area between the components, thereby accelerating hydrolysis. researchgate.net This indicates that the architecture of polymer blends containing L-Aspartic acid moieties plays a crucial role in their hydrolytic stability.

Enzymatic and Microbial Biodegradation Processes

In addition to abiotic hydrolysis, L-Aspartic acid-based polymers are susceptible to degradation by enzymes and microorganisms present in the environment. acs.org This biological breakdown is a key feature that makes these polymers environmentally friendly. The process involves the secretion of enzymes by microorganisms that catalyze the cleavage of the polymer chains into smaller, assimilable molecules. nih.gov

The initial step in the enzymatic degradation of high molecular weight polymers is the action of extracellular enzymes. nih.gov Microorganisms secrete these enzymes into the surrounding environment to break down large polymer chains into smaller oligomers and monomers that can be transported into the cell for further metabolism. nih.govnih.gov

For thermally synthesized poly(aspartic acid) (tPAA), specific enzymes known as PAA hydrolases have been identified. nih.gov PAA hydrolase-1, purified from Gram-negative bacteria, selectively cleaves the amide bonds between β-Asp units in an endo-type process. nih.gov Subsequently, PAA hydrolase-2 acts on the products of this initial hydrolysis in an exo-type manner. nih.gov

In the degradation of poly(aspartic acid-citric acid) (PAC) copolymers, microbial extracellular enzymes first decompose the polymer into short peptides. rroij.com These peptides are then further broken down into amino acids, which are ultimately mineralized to carbon dioxide and nitrogen through deamination and decarboxylation. rroij.com Similarly, copolypeptides of L-aspartic acid and L-glutamic acid are degraded by the enzyme papain through random chain scission. nih.gov

The enzymatic degradation process is initiated by the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of the susceptible bonds. nih.gov Fungal hydrolases, such as lipases, carboxylesterases, and cutinases, are known to modify the surface of plastics, increasing their hydrophilicity and facilitating degradation. nih.govnih.gov

A variety of microorganisms, including both bacteria and fungi, have been shown to degrade L-Aspartic acid-based polymers. The efficiency and mechanism of degradation can vary depending on the microbial species and the specific polymer structure.

Bacteria: A bacterium from the genus Sphingomonas (strain KT-1), isolated from river water, has been shown to degrade poly(aspartic acid). nih.gov Interestingly, the intact bacterial cells could only degrade low molecular weight PAA (<5 kDa), while the cell extract was capable of hydrolyzing high molecular weight PAA (up to 150 kDa) into aspartic acid monomers. nih.gov This suggests that the transport of larger polymer chains across the cell membrane is a limiting factor. nih.gov Other bacteria, such as E. coli, have also been shown to degrade copolymers derived from aspartic acid. nih.gov The degradation by E. coli is primarily dependent on the α-NH2 group content of the polymers, with polymers rich in these groups being more degradable. nih.gov

Fungi: Fungi are also significant contributors to the biodegradation of these polymers. Aspergillus niger, a common fungus, can degrade copolyesters of aspartic acid. nih.gov The degradation by Aspergillus niger is influenced by the polarity of the polymer, with more polar polymers exhibiting lower degradability. nih.gov Fungi are known to produce a wide array of extracellular enzymes, including hydrolases and oxidoreductases, that can act on various polymer structures. nih.govnih.gov Fungal species from the genera Aspergillus and Penicillium have demonstrated the ability to degrade various synthetic polymers by producing enzymes like esterases and cutinases. nih.gov

Factors Governing Biodegradation Kinetics

The rate at which L-Aspartic acid-based polymers biodegrade is not constant but is governed by a combination of factors related to the polymer's structure and the surrounding environment.

The molecular weight of a polymer is a critical factor influencing its biodegradation rate. Generally, lower molecular weight polymers are more readily degraded. As observed with Sphingomonas sp. KT-1, intact cells could only degrade PAA with a molecular weight of less than 5,000. nih.gov

For poly(aspartic acid-citric acid) copolymers, an increase in molecular weight was found to weaken the biodegradability and prolong the incubation period. rroij.com The degradation percentages for PAC with molecular weights of 16242, 16958, and 26764 were 79.73%, 51.75%, and 36.15%, respectively, over 28 days. rroij.com This is attributed to the difficulty of diffusion of microorganisms and their enzymes into the internal structure of higher molecular weight polymers, which hinders the enzymatic attack on the polymer chains. rroij.com

The architecture of the polymer, including branching and the presence of irregular end groups, also affects biodegradability. nih.gov Thermally synthesized PAA, which can have a branched structure, has been studied for its biodegradability in activated sludge. nih.gov

Table 1: Effect of Molecular Weight on the Biodegradation of Poly(aspartic acid-citric acid) (PAC)

| Molecular Weight (Mw) | Degradation after 10 days (%) | Degradation after 28 days (%) |

|---|---|---|

| 16242 | 28.05 | 79.73 |

| 16958 | 17.7 | 51.75 |

| 26764 | 15.0 | 36.15 |

Data sourced from research on PAC biodegradation, showing that lower molecular weight corresponds to a higher degradation rate. rroij.com

The chemical composition of the polymer, particularly the nature of the pendant groups, significantly influences its degradation kinetics. The degradation of copolymers of L-aspartic acid and L-glutamic acid by papain is controlled by the comonomer composition and their sequential distribution in the copolymer chains. nih.gov

The polarity of the polymer plays a crucial role in its interaction with microorganisms and their enzymes. In the case of degradation by the fungus Aspergillus niger, more polar copolyesters of aspartic acid were found to be less degradable. nih.gov Conversely, for poly(aspartic acid-citric acid) copolymers, increasing the ratio of citric acid enhanced biodegradability. rroij.com This is because the increased hydrophilicity provides a more favorable environment for microorganisms and more active sites for enzymatic action. rroij.com

The structure of pendant groups can also have a direct impact on the chemical stability of the polymer backbone. For polyaspartamides, the degradation rate is sensitive to the nature of the pendant groups. nih.govresearchgate.net The presence of positive charges on the pendant group can accelerate backbone hydrolysis. researchgate.net For example, a polyaspartamide with a diethylenetriamine (B155796) (DET) pendant group, which is positively charged at pH 7, degrades more rapidly than one with a diethylenetriaminepentaacetic acid (DTPA) pendant group where the charge is offset. nih.govresearchgate.net

Table 2: Influence of Pendant Group on Degradation

| Polymer | Pendant Group Charge (at pH 7) | Relative Degradation Rate |

|---|---|---|

| PAsp(DET) | Positive | Faster |

| PAsp(DTPA) | Neutral/Negative (complexed) | Slower |

This table illustrates how the charge of the pendant group on a polyaspartamide backbone can influence its hydrolytic degradation rate. nih.govresearchgate.net

Influence of Environmental Conditions (e.g., pH, Ionic Strength)

The biodegradation of L-aspartic acid-based polymers is significantly influenced by environmental conditions, most notably pH and, to a lesser extent, ionic strength. These factors can alter both the physical state of the polymer and the activity of the microbial enzymes responsible for its degradation.

Influence of pH:

The pH of the surrounding environment plays a pivotal role in the degradation pathway and rate of polyaspartic acid (PASA). PASA hydrogels exhibit pH-sensitive behavior; they tend to shrink under acidic conditions and swell in alkaline environments wikipedia.org. This change in the polymer's physical structure can directly impact the accessibility of the polymer chains to enzymatic attack.

Enzymatic activity is profoundly dependent on pH. Most enzymes have a specific pH range for optimal activity, and significant deviations from this optimum can lead to a decrease in efficiency or even complete loss of function worthington-biochem.com. For L-aspartic acid-based polymers, which are broken down by hydrolases, the environmental pH must be conducive to the specific enzymes secreted by the degrading microorganisms.

The degradation mechanism of the polymer's peptide bonds is also pH-dependent. Under acidic conditions (pH 2), the primary degradation pathway for model aspartyl tripeptides involves the cleavage of the peptide backbone, which results in the formation of dipeptides and amino acids nih.gov. In contrast, alkaline conditions (pH 10) tend to promote the isomerization and enantiomerization of the aspartic acid residues within the polymer chain nih.gov. Furthermore, non-enzymatic decomposition of polyaspartic acids has been observed to occur preferentially in a pH range of 0 to 4, particularly with the application of heat google.com.

| Environmental Condition | Effect on L-Aspartic Acid-Based Polymers | Mechanism of Influence |

| Acidic pH (e.g., pH 2-4) | Increased chemical decomposition; Shrinking of hydrogels. | Promotes cleavage of peptide backbone amide bonds; Reduces polymer swelling, potentially limiting enzyme access. |

| Neutral pH | Optimal for many microbial enzymes. | Provides a favorable environment for enzymatic activity leading to biodegradation. |

| Alkaline pH (e.g., pH > 7) | Swelling of hydrogels; Isomerization of aspartic acid residues. | Increases polymer chain accessibility to enzymes; Alters the stereochemistry of the monomer units. |

Influence of Ionic Strength:

While less extensively documented for L-aspartic acid-based polymers specifically, the ionic strength of the aqueous environment is a known factor that can affect enzymatic reactions in general worthington-biochem.com. Changes in ionic strength can alter the three-dimensional structure of enzymes, which may impact their catalytic efficiency. For polyamino acids, which are ionic polymers, the ionic strength of the medium can influence the interactions between the polymer chains and the enzymes, potentially affecting the rate of biodegradation acs.orgresearchgate.netbohrium.com. Further research is needed to fully elucidate the specific effects of ionic strength on the biodegradation pathways of L-aspartic acid diallyl ester and related polymers.

Identification and Characterization of Biodegradation Products

The biodegradation of L-aspartic acid-based polymers proceeds through the enzymatic hydrolysis of the amide bonds in the polymer backbone, leading to a range of intermediate and final products. The identification and characterization of these products are crucial for understanding the degradation pathway and confirming the environmental compatibility of the polymer.

The ultimate biodegradation products of polyaspartic acid (PASP) are considered environmentally benign, consisting of ammonia, carbon dioxide, and water researchgate.net. The primary building block released during degradation is the aspartic acid monomer. Studies involving microbial degradation have identified both L-aspartic acid and D-aspartic acid as the final end products, indicating that racemization can occur during the synthesis or degradation processes nih.gov.

Intermediate products of biodegradation are typically oligomers of aspartic acid (oligo(aspartic acid)s) with progressively decreasing molecular weights nih.gov. Under specific conditions, such as acidic hydrolysis, other intermediates like dipeptides and succinimidyl peptides have also been identified nih.gov.

A variety of analytical techniques are employed to monitor the degradation process and characterize the resulting products:

Gel Permeation Chromatography (GPC): This technique is widely used to track the changes in the molecular weight of the polymer over time, providing evidence of polymer chain cleavage nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the degradation products, including different isomeric forms of aspartic acid and various oligomers nih.gov.

Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), mass spectrometry is used to identify the specific molecular weights of the degradation products, confirming their chemical identity nih.gov.

Spectroscopic Methods (FTIR, NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the chemical structure of the polymer and its degradation products, confirming the cleavage of amide bonds and the formation of new end groups researchgate.netresearchgate.net.

Elemental Analysis: This method can be used to determine the elemental composition of the polymer and its degradation products, although it is most reliable for simpler, single-component systems google.com.

| Biodegradation Product | Category | Method of Identification |

| Oligo(aspartic acid)s | Intermediate | Gel Permeation Chromatography (GPC), High-Performance Liquid Chromatography (HPLC) |

| Dipeptides | Intermediate | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Succinimidyl peptides | Intermediate | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| L-Aspartic acid | Final Monomer | High-Performance Liquid Chromatography (HPLC), Cell Extract Analysis |

| D-Aspartic acid | Final Monomer | High-Performance Liquid Chromatography (HPLC), Cell Extract Analysis |

| Ammonia, Carbon Dioxide, Water | Final Mineralization Products | Standard Biodegradability Tests (e.g., CO2 evolution) |

Advanced Material Science Applications of L Aspartic Acid Diallyl Ester Derived Polymeric Systems

Hydrogel Development and Performance Characterization

Hydrogels derived from L-aspartic acid, a naturally occurring amino acid, have garnered significant attention in material science due to their biocompatibility and tunable properties. These polymeric networks possess a three-dimensional structure capable of absorbing and retaining large volumes of water or biological fluids. kinampark.com The precursor polymer for poly(aspartic acid) (PASP) is often polysuccinimide (PSI), which can be readily synthesized and subsequently modified to create hydrogels with specific functionalities. researchgate.netresearchgate.net The development of these hydrogels focuses on controlling their network architecture, which in turn dictates their mechanical strength, swelling behavior, and responsiveness to environmental stimuli.

Synthesis of Chemically and Physically Crosslinked Networks

The structural integrity and macroscopic properties of hydrogels are determined by the crosslinks that form their three-dimensional network. These networks can be established through either covalent (chemical) or non-covalent (physical) interactions. kinampark.com

Chemically Crosslinked Networks: These hydrogels are characterized by permanent, covalent bonds between polymer chains, which provide high mechanical stability and structural integrity. researchgate.net A common method for preparing chemically crosslinked poly(aspartic acid) gels involves the thermal polycondensation of aspartic acid to form polysuccinimide (PSI). The PSI chains are then crosslinked using a chemical agent, such as 1,4-diaminobutane, followed by mild alkaline hydrolysis to yield the final PASP hydrogel. researchgate.net This approach creates a robust and durable network structure. Another technique for forming covalent crosslinks is photopolymerization, where monomers are polymerized in the presence of a crosslinking agent under UV light. tus.ie

Physically Crosslinked Networks: In contrast, physical crosslinking involves reversible, non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or ionic interactions. researchgate.netmdpi.com These networks are often more dynamic and can exhibit self-healing properties. The formation of physical crosslinks can be induced by changes in environmental conditions like temperature or pH. researchgate.net For instance, hydrogels can be formed through the self-assembly of polymers that create extensive hydrogen bonding between chains, such as between the carbonyl group of a polyvinyl pyrrolidinone (PVP) segment and the carboxylic acid group of a polyacrylic acid (PAA) moiety. tus.ie Processes like repeated freezing and thawing cycles can also be employed to enhance physical cross-linking densities within a polymer matrix. researchgate.net

Hybrid hydrogels, often termed double network (DN) hydrogels, combine both chemical and physical crosslinking. premc.org This synergistic approach aims to create materials with superior mechanical properties, leveraging the stability of covalent bonds and the dynamic nature of physical interactions to achieve enhanced toughness and resilience. researchgate.net

Swelling Behavior and Stimuli-Responsiveness (e.g., pH-Sensitivity, Temperature-Sensitivity)

A defining characteristic of L-aspartic acid-derived hydrogels is their ability to swell significantly in aqueous environments, a property that can be modulated by external stimuli. nih.gov This responsiveness is critical for applications in areas such as controlled drug delivery and smart biomaterials.

pH-Sensitivity: Poly(aspartic acid) hydrogels exhibit pronounced pH-sensitive behavior due to the presence of pendant carboxylic acid groups in their structure. researchgate.netnih.gov In acidic conditions (low pH), these carboxylic groups are protonated and neutral, resulting in a collapsed hydrogel state with limited swelling. nih.gov As the pH increases to basic levels, the carboxylic acid groups become deionized, leading to a negatively charged polymer backbone. nih.gov The resulting electrostatic repulsion between the polymer chains, coupled with an increase in osmotic pressure, drives the significant absorption of water, causing the hydrogel to swell. nih.govnih.gov Studies have demonstrated that the swelling ratio of these hydrogels is substantially greater at higher pH values compared to lower ones. nih.gov

Temperature-Sensitivity: To impart temperature-responsiveness, L-aspartic acid-based polymers can be co-polymerized with thermo-sensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm). researchgate.net These resulting co-network hydrogels exhibit dual sensitivity to both pH and temperature. researchgate.net PNIPAAm is known for its lower critical solution temperature (LCST), the temperature above which it undergoes a phase transition from a hydrophilic to a hydrophobic state, causing the hydrogel to shrink and expel water. nih.gov This allows for precise control over the hydrogel's swelling state by tuning the ambient temperature.

The kinetics of swelling are influenced by factors such as the degree of crosslinking and the pH of the surrounding medium. researchgate.net A higher degree of crosslinking generally leads to a more constrained network, resulting in a lower swelling capacity. kinampark.commdpi.com The diffusion of water into the hydrogel matrix is also significantly faster at higher pH values, where electrostatic repulsion facilitates the expansion of the polymer network. researchgate.net

| Stimulus | Condition | Mechanism | Resulting Hydrogel State | Swelling Ratio |

|---|---|---|---|---|

| pH | Low pH (e.g., 1.2) | Carboxylic groups (COOH) are protonated (neutral) | Collapsed / Shrunken | Low |

| pH | High pH (e.g., 7.4) | Carboxylic groups (COO-) are deprotonated (charged), causing electrostatic repulsion | Swollen | High nih.govnih.gov |

| Temperature (with PNIPAAm) | Below LCST | Polymer chains are hydrophilic | Swollen | High |

| Temperature (with PNIPAAm) | Above LCST | Polymer chains become hydrophobic and collapse | Collapsed / Shrunken | Low nih.gov |

Rheological and Viscoelastic Characteristics

Rheology is the study of the flow and deformation of materials, and it provides crucial insights into the viscoelastic properties of hydrogels. hw.ac.uk These properties, which combine both solid-like (elastic) and liquid-like (viscous) characteristics, are essential for determining a hydrogel's mechanical performance and suitability for specific applications. nih.gov

Viscoelasticity is typically characterized using oscillatory rheology, which measures the material's response to an applied sinusoidal strain. nih.gov The key parameters obtained are the storage modulus (G') and the loss modulus (G''). nih.gov

Storage Modulus (G'): Represents the elastic component of the hydrogel. It quantifies the energy stored and recovered per cycle of deformation and is a measure of the material's stiffness or gel strength. nih.gov

Loss Modulus (G''): Represents the viscous component. It quantifies the energy dissipated as heat per cycle and is related to the liquid-like behavior of the material. nih.gov

For a material to be considered a stable gel, the storage modulus (G') should be significantly higher than the loss modulus (G''). nih.gov The rheological properties of L-aspartic acid-derived hydrogels are influenced by several factors, including polymer concentration, the degree and type of crosslinking, temperature, and the applied frequency or shear rate. hw.ac.uknih.gov Generally, an increase in polymer concentration or crosslink density leads to a higher storage modulus and a stiffer gel. hw.ac.uk

Frequency sweep tests reveal that chemically crosslinked hydrogels often exhibit G' and G'' values that are independent of the oscillation frequency, indicative of a stable, solid-like network. nih.gov In contrast, physically crosslinked systems may show more frequency-dependent behavior. nih.gov Some hydrogel formulations also exhibit shear-thinning properties, where their viscosity decreases as the applied shear rate increases. chemrxiv.org This is a highly desirable characteristic for injectable biomaterials, as it allows the material to flow easily through a needle and then recover its gel-like structure upon injection. nih.gov

| Parameter Varied | Effect on Storage Modulus (G') | Effect on Viscosity | Rationale |

|---|---|---|---|

| Increase Polymer Concentration | Increases | Increases | Denser polymer network leads to a stiffer material. hw.ac.uk |

| Increase Crosslink Density | Increases | Increases | A more tightly linked network restricts chain mobility, increasing stiffness. kinampark.com |

| Increase Shear Rate | May Decrease | Decreases (Shear-Thinning) | Polymer chains align in the direction of flow, reducing resistance. chemrxiv.org |

| Increase Frequency (Oscillatory) | Often Increases | - | At higher frequencies, polymer chains have less time to relax, responding more elastically. hw.ac.uk |

Polymeric Nanostructures and Nano-assemblies for Material Applications

Beyond bulk hydrogels, polymers derived from L-aspartic acid can be engineered to form sophisticated nanostructures and nano-assemblies. These materials leverage the principles of self-assembly, where polymer chains spontaneously organize into ordered structures, typically in a selective solvent.

For example, new classes of amide-functionalized L-aspartic acid polyesters have been developed that can self-assemble in an aqueous medium. iiserpune.ac.in By selectively deprotecting certain chemical groups on the polymer, cationic and amphiphilic co-polyesters can be created. iiserpune.ac.iniiserpune.ac.in These polymers form nanoparticles with a defined size, often around 210 nm, which are capable of encapsulating other molecules. iiserpune.ac.iniiserpune.ac.in Such nanostructures have been investigated as advanced carrier systems in various fields.

In another application, nanoparticles based on diethylenetriamine-substituted poly(aspartic acid) have been developed as vehicles for delivering mRNA. nih.gov The surface of these nanoparticles can be modified, for instance with polyethylene (B3416737) glycol (PEG), to optimize their performance for different delivery routes, such as systemic or local administration. nih.gov Furthermore, research has shown that certain linear, thread-like nano-polymers derived from polyaspartic acid can interact with and inhibit the function of biological macromolecules like the Cas9 protein, suggesting potential applications in regulating gene editing technologies. mdpi.com

Development of Scaffolds for Cell Culture and Regenerative Engineering Research

In the field of tissue engineering and regenerative medicine, scaffolds provide a temporary three-dimensional framework that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. Poly(ester amide)s (PEAs) derived from L-aspartic acid are promising materials for scaffold fabrication due to their biocompatibility and tunable properties. nih.govresearchgate.net

A prevalent technique for creating these scaffolds is electrospinning, which produces a non-woven mat of nanoscale fibers. nih.govbohrium.com This process can generate 3D scaffolds with average fiber diameters ranging from approximately 130 to 294 nm, mimicking the architecture of the natural extracellular matrix (ECM). nih.govresearchgate.net These scaffolds have been shown to support the attachment, spreading, and growth of various cell types, including human coronary artery smooth muscle cells. nih.govbohrium.com

A key advantage of using L-aspartic acid in the polymer backbone is the presence of pendant carboxylic acid groups. researchgate.net These functional groups can be used to covalently conjugate bioactive signaling molecules, such as transforming growth factor-β1 (TGF-β1), directly onto the scaffold surface. nih.govresearchgate.net This functionalization allows for the precise control of cellular behavior and the promotion of specific tissue regeneration pathways.

One of the challenges with these scaffolds is maintaining their structural integrity in an aqueous physiological environment. scholaris.ca To address this, crosslinking strategies are employed to improve morphological stability. Both photo-cross-linking (using UV light) and in-situ thermal cross-linking methods have been investigated to create more robust and durable scaffolds for long-term cell culture and tissue engineering applications. scholaris.ca

| Scaffold Parameter | Description | Typical Values / Methods | Significance |

|---|---|---|---|

| Material | Poly(ester amide)s (PEAs) | Derived from L-aspartic acid and other monomers. nih.govresearchgate.net | Biocompatible and provides functional groups for modification. |

| Fabrication Method | Electrospinning | Produces non-woven fibrous mats. nih.govbohrium.com | Creates a 3D structure mimicking the native extracellular matrix. |

| Fiber Diameter | Nanoscale fibers | 130 - 294 nm nih.govresearchgate.net | Provides a high surface-area-to-volume ratio for cell attachment. |

| Functionalization | Conjugation of bioactive molecules | TGF-β1 conjugated via pendant carboxylic acid groups. nih.govresearchgate.net | Directs specific cell functions and tissue development. |

| Stabilization | Photo- or thermal cross-linking | Improves morphological stability in aqueous environments. scholaris.ca | Ensures scaffold integrity during long-term cell culture. |

Innovations in Bio-based Polymer Materials Development

The increasing demand for sustainable materials has propelled research into bio-based polymers, which are derived from renewable resources rather than fossil fuels. nih.gov L-aspartic acid stands out as a valuable bio-based monomer for creating a new generation of environmentally friendly polymers. iaea.org The use of such monomers helps reduce the carbon footprint associated with polymer production. nih.gov

Innovations in this area include the fabrication of novel bio-based polyaspartic acid copolymers. iaea.org Through techniques like in-site melting polymerization, L-aspartic acid can be copolymerized with other bio-based amino acids, such as γ-aminobutyric acid, L-phenylalanine, and L-alanine. iaea.org This approach allows for the creation of multifunctional polymers with tailored properties.

A significant advantage of this strategy is the ability to control the final properties of the material, particularly its degradation profile. iaea.org By carefully selecting the type and ratio of amino acid comonomers, the rate of degradation in various media (e.g., aqueous solutions, soil) can be precisely managed. iaea.org This tunability is crucial for designing polymers for specific applications where a controlled lifespan is required. This research aligns with the broader trend of utilizing natural polymer resources to develop advanced, functional materials like hydrogels, films, and nanocomposites that contribute to a more sustainable and circular economy. mdpi.com

Q & A

Q. What are the common synthetic routes for L-aspartic acid diallyl ester, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of L-aspartic acid with diallyl alcohol using condensing agents or acid catalysts. A notable method involves forming the p-toluenesulfonate salt to stabilize the product, achieving yields up to 95% under optimized conditions (e.g., stoichiometric ratios, controlled temperature) . For example, coupling L-aspartic acid with diallyl alcohol in the presence of tosylic acid generates the diallyl ester tosylate salt, which is isolated via crystallization .

- Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:2.5 | Maximizes esterification |

| Catalyst | Tosylic acid | Stabilizes intermediate |

| Temperature | 0–25°C | Reduces side reactions |

| Purification | Crystallization | Enhances purity >95% |

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H-NMR Spectroscopy : Confirms stereochemistry and ester group integration. For example, the diallyl protons appear as distinct multiplets between δ 5.2–5.8 ppm, while the α-proton of aspartic acid resonates near δ 3.8 ppm .

- Karl Fischer Titration : Measures residual water content (<1% for high-purity batches) .

- HPLC : Quantifies purity and detects hydrolyzed byproducts (e.g., mono-allyl esters) .

Advanced Research Questions

Q. How can steric hindrance from diallyl groups be mitigated during synthesis?

Steric challenges arise during the esterification of the β-carboxyl group. Strategies include:

- Protecting Group Strategies : Temporarily blocking the α-carboxyl group with tert-butyl or benzyl esters, enabling selective β-esterification. For example, tert-butyl protection (e.g., L-aspartic acid 4-tert-butyl ester) simplifies subsequent diallylation .

- Solid-Phase Synthesis : Using polystyrene sulfonyl chloride resin to anchor the amino group, improving reaction efficiency .

- Catalytic Additives : N-Methylimidazole enhances nucleophilicity of the carboxylate, accelerating ester formation .